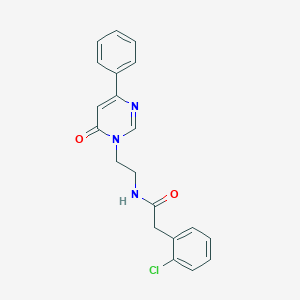
2-(2-chlorophenyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O2 and its molecular weight is 367.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(2-chlorophenyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)acetamide, with CAS number 1334374-38-7, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C20H18ClN3O2 with a molecular weight of 367.8 g/mol. The structure includes a chlorophenyl group and a pyrimidine derivative, which are significant in determining its biological interactions.
Anticancer Activity
Several studies have explored the anticancer potential of pyrimidine derivatives, which include structural analogs of this compound. Notably:
- Cell Line Studies : Research has demonstrated that related compounds can induce apoptosis in prostate (PC-3) and breast (MCF-7) cancer cell lines through the activation of stress-related kinases such as JNK .
- Mechanistic Insights : The induction of cell death was linked to the repression of Akt and mTOR signaling pathways, which are critical for cell survival .
Pharmacological Studies
While specific pharmacological studies on this compound are sparse, related compounds have shown promise in:
| Compound | Target | Effect |
|---|---|---|
| E1 (related compound) | PI3K/Akt/mTOR pathway | Induces apoptosis in cancer cells |
| Pyrimidine derivatives | Various cancer cell lines | Cell cycle arrest and apoptosis |
Example 1: Efficacy in Cancer Treatment
A case study involving a structurally similar compound demonstrated significant inhibition of tumor growth in xenograft models when administered at specific dosages. The study highlighted the importance of dosage and timing in maximizing therapeutic outcomes.
Example 2: Toxicity Assessments
Safety profiles for pyrimidine derivatives indicate low toxicity levels at therapeutic doses. For instance, compounds tested showed minimal cytotoxic effects on normal fibroblast cells compared to cancerous cells, suggesting a selective action against tumor cells.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-17-9-5-4-8-16(17)12-19(25)22-10-11-24-14-23-18(13-20(24)26)15-6-2-1-3-7-15/h1-9,13-14H,10-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNPKPKWBDJSDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













